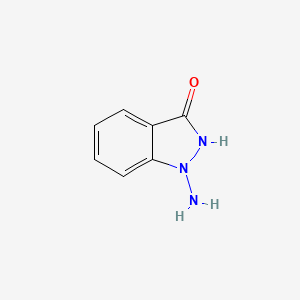

1-amino-1H-indazol-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

131630-21-2 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1-amino-2H-indazol-3-one |

InChI |

InChI=1S/C7H7N3O/c8-10-6-4-2-1-3-5(6)7(11)9-10/h1-4H,8H2,(H,9,11) |

InChI Key |

DVRKYKCDKYUEHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 1h Indazol 3 2h One and Analogous Indazolone Architectures

Strategies for the Construction of the Indazolone Core

The formation of the bicyclic indazolone system can be broadly categorized into intramolecular and intermolecular strategies. Intramolecular approaches involve the cyclization of a single precursor molecule, while intermolecular methods bring together two or more reactants to build the core structure.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions are powerful tools for the efficient construction of cyclic systems like the indazolone core. These methods often proceed with high atom economy and can offer excellent control over regioselectivity.

Photochemical methods offer a unique and often mild approach to the synthesis of heterocyclic compounds. The in situ generation of reactive intermediates under photochemical conditions can drive the formation of the indazolone ring. For instance, o-nitrosobenzaldehyde, a reactive intermediate, can be generated photochemically from o-nitrobenzyl alcohols. organic-chemistry.org This intermediate then reacts to form 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature. organic-chemistry.org This method provides a straightforward protocol for the rapid construction of indazolone architectures. researchgate.netresearchgate.net While direct photochemical synthesis of 1-amino-1H-indazol-3(2H)-one is not explicitly detailed, this strategy highlights the potential for using light-mediated reactions to access the indazolone core, which could be adapted for aminated precursors.

A key step in the formation of the indazolone ring is the construction of the nitrogen-nitrogen bond. Oxidative methods have proven effective for this transformation. One notable example is the use of the hypervalent iodine reagent, phenyliodine bis(trifluoroacetate) (PIFA), to mediate the oxidative cyclization of N,N'-disubstituted precursors derived from methyl anthranilates. nih.govacs.orgacs.org This reaction proceeds through the formation of an N-acylnitrenium intermediate, which is then trapped intramolecularly by an amine moiety to form the N-N bond. nih.govacs.org The reaction conditions are generally mild, and the presence of trifluoroacetic acid (TFA) as an additive has been shown to be beneficial. acs.org However, the scope of this PIFA-promoted oxidative cyclization is most effective with highly nucleophilic amines. acs.org

| Starting Material | Reagent | Additive | Product | Yield (%) |

| N-Alkyl substituted aminobenzamide derivatives | PIFA | TFA | N-Alkyl indazolone derivatives | Good |

| N-Aryl substituted aminobenzamide derivatives | PIFA | TFA | N-Aryl indazolone derivatives | Good |

| Aminobenzamide with electron-withdrawing groups | PIFA | TFA | No desired indazolone formation | - |

Table 1: Summary of PIFA-mediated oxidative cyclization for indazolone synthesis. acs.org

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. Rhodium(III) catalysts, in particular, have been successfully employed for the synthesis of various heterocyclic compounds. thieme-connect.denih.govnih.gov These catalysts can direct the functionalization of a C-H bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond, which can be a key step in the construction of the indazolone ring. While a direct Rh(III)-promoted synthesis of this compound is not prominently reported, the general principle of using such catalysts for C-H activation to build related heterocyclic systems suggests a potential avenue for future research in this area. thieme-connect.denih.gov

Reductive cyclization offers another pathway to the indazolone core. This approach typically involves the reduction of a nitro group followed by cyclization. For example, the reductive cyclization of ortho-aryl-substituted nitroarenes can lead to the formation of carbazoles, a related heterocyclic system. researchgate.net A more direct method for indazolone synthesis involves the B₂(OH)₄-mediated reductive N-N bond formation, which provides an efficient route to 2-substituted indazolones under mild, metal-free conditions and is compatible with both aliphatic and aromatic amines. organic-chemistry.org

Intermolecular Coupling Reactions

Intermolecular reactions involve the coupling of two or more different molecules to assemble the indazolone core. These methods offer a high degree of flexibility, allowing for the introduction of various substituents on the final product. A notable example is the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives, which proceeds through a cascade coupling-condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org This approach is versatile and accommodates a wide range of substituents. organic-chemistry.org Another strategy involves the use of masked N-isocyanate precursors in a Friedel-Crafts cyclization to form indazolones. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | Copper | Substituted 3-aminoindazoles |

| 2-Halobenzonitriles | N'-Arylbenzohydrazides | Copper | Substituted 3-aminoindazoles |

| Blocked N-isocyanate | Arene | Lewis Acid | Indazolone |

Table 2: Examples of intermolecular coupling reactions for indazole and indazolone synthesis. organic-chemistry.orgorganic-chemistry.org

Multi-Component Reactions in Indazolone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. mdpi.com In heterocyclic chemistry, MCRs are a valuable tool for assembling structures like benzo-fused γ-lactams, a class that includes indazolones. beilstein-journals.org While specific MCRs for this compound are not extensively detailed, the principles can be applied from related syntheses. For example, MCRs have been developed for isoindolinones, which involve reacting a benzoic acid derivative, an amine, and a third component that provides the final carbon atom to complete the lactam ring. beilstein-journals.org These strategies highlight the potential for developing convergent and efficient one-pot syntheses for complex indazolone targets.

Electrochemical Synthesis Methods for Indazoles

Electrochemical synthesis has emerged as a green and powerful alternative for constructing heterocyclic frameworks, often proceeding under mild, catalyst-free, and chemical oxidant-free conditions. rsc.org One such method for synthesizing 1H-indazoles is through the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones. rsc.orgrsc.org This approach uses anodic oxidation to generate a nitrogen-centered radical from the arylhydrazone, which then undergoes intramolecular cyclization to form the indazole ring. rsc.org The process is operationally simple and avoids the need for expensive metal catalysts or harsh chemical oxidants. rsc.orgrsc.org Furthermore, electrochemical methods have been developed for the direct oxo-amination of 2H-indazoles to synthesize indazolylindazolones, demonstrating the utility of electrochemistry in further functionalizing the indazole core. nih.gov

Tailored Synthesis for N1-Amino and C3-Oxo Functionalities

Achieving the specific substitution pattern of this compound requires synthetic strategies that can precisely install the amino group at the N1 position and the carbonyl group at the C3 position.

Introduction of the Amino Group at the N1-Position, often via Hydrazine Reactants

The introduction of the N1-amino group is a defining step in the synthesis of the target compound and its analogs. Hydrazine and its derivatives are quintessential reagents for this transformation, as they provide the two adjacent nitrogen atoms required for the pyrazole (B372694) ring of the indazole system. organic-chemistry.org A widely used method involves the reaction of an ortho-substituted benzonitrile, typically an o-fluorobenzonitrile, with hydrazine hydrate (B1144303). nih.govorganic-chemistry.org This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) followed by a cyclization/condensation sequence. The hydrazine displaces the ortho-halogen, and the terminal nitrogen of the hydrazine then attacks the nitrile carbon, leading to cyclization and the formation of an N-amino indazole. nih.govnih.gov This one-pot procedure is highly efficient for creating the 1-amino-1H-indazole core structure. For example, reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate provides 5-bromo-1H-indazol-3-amine in high yield. nih.govresearchgate.net The formation of the C3-oxo functionality to yield the final indazolone can be achieved in subsequent steps or by using starting materials that facilitate its formation during cyclization.

Selective Formation of the 3(2H)-one Moiety from Precursors

The construction of the this compound core, or more commonly its structural isomer 1H-indazol-3-amine, relies significantly on regioselective cyclization reactions. A prevalent and effective strategy involves the reaction of ortho-substituted benzonitriles with hydrazine. The selective formation of the desired indazolone architecture is dictated by the nature of the leaving group on the aromatic ring and the reaction conditions.

A widely employed method is the nucleophilic aromatic substitution (SNAr) pathway using ortho-halogenated benzonitriles as precursors. For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved with high yield in a remarkably short reaction time of 20 minutes by refluxing 5-bromo-2-fluorobenzonitrile with an 80% solution of hydrazine hydrate. nih.gov The fluorine atom at the ortho position is an excellent leaving group, facilitating the initial nucleophilic attack by hydrazine, which is followed by an intramolecular cyclization to form the indazole ring.

This SNAr chemistry with hydrazine is a versatile approach for creating the 3-aminoindazole scaffold. nih.gov The reaction can also be initiated from other precursors, such as 2-nitrobenzonitriles. nih.gov In a multi-step synthesis, a 4-morpholino-1H-indazol-3-amine derivative was prepared from 2,6-difluorobenzonitrile, which first underwent an amination reaction with morpholine, followed by a cyclization step with hydrazine hydrate to form the indazole ring system. researchgate.net This highlights the modularity of the approach, allowing for the introduction of various substituents prior to the formation of the core heterocyclic structure.

The synthesis of more complex analogs, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir, utilizes a similar principle. This process starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by a selective heterocycle formation with hydrazine. nih.gov The reaction with hydrazine hydrate proceeds via a condensation reaction to yield the final 3-aminoindazole product. nih.gov

Methodological Advancements in Reaction Conditions and Yield Optimization

Significant progress has been made in optimizing reaction conditions to enhance the efficiency, yield, and scalability of synthesis for indazolone and indazol-3-amine architectures. These advancements focus on the choice of solvents, bases, catalysts, and temperature control.

In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, a critical step is the cyclization with hydrazine hydrate. The optimization of this transformation involved screening various solvents. nih.gov Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) were found to facilitate the reaction smoothly even under mild conditions (60 °C). nih.gov The study demonstrated that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent at 95 °C provided a good balance of reaction efficiency and product isolation. nih.gov

The table below summarizes the screening of different solvents for the cyclization reaction to form 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the impact of the solvent on reaction conversion.

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | NMP | 60 | 18 | >95 |

| 2 | DMSO | 60 | 18 | >95 |

| 3 | 2-MeTHF | 95 | 18 | >95 |

| 4 | Dioxane | 95 | 18 | >95 |

| 5 | Toluene | 95 | 18 | <10 |

| 6 | n-BuOH | 95 | 18 | >95 |

Data sourced from Molecules (2024). nih.gov

Further advancements include the development of highly efficient protocols that minimize reaction times and simplify procedures. The synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate achieves a high yield in just 20 minutes under reflux conditions. nih.gov Other methodologies focus on operational simplicity and mild reaction conditions, which lead to rapid reaction rates and high yields across a wide range of substrates. sioc-journal.cn For example, the use of PdCl₂(dppf)₂ as a catalyst in Suzuki coupling reactions involving indazole intermediates has been shown to shorten reaction times and increase yields. nih.gov

Chromatographic and Crystallization Techniques for Synthetic Product Isolation and Purification

The isolation and purification of this compound and its analogs are critical steps to ensure the final product's purity. Both chromatographic and crystallization methods are employed, with a growing emphasis on developing scalable and efficient purification strategies that avoid tedious column chromatography.

Column chromatography over silica (B1680970) gel is a common technique for the purification of indazole derivatives. For instance, after a silver(I)-mediated intramolecular C–H amination to form 1H-indazoles, the resulting residue is purified by chromatography on silica gel. nih.gov Similarly, 1,3-dimethyl-6-nitro-1H-indazole was obtained through silica gel column chromatography. researchgate.net For ionizable amine compounds, specialized techniques such as using amino-silica or reversed-phase columns with buffered mobile phases can be employed to achieve successful separation. biotage.com

However, for large-scale production, column chromatography can be impractical. Recent process development for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has successfully established a purification protocol that circumvents the need for chromatography. nih.gov The synthesis initially produces a mixture of the desired product and an undesired regioisomer. While these isomers can be separated by column chromatography, a more scalable method using recrystallization was developed. nih.gov After screening various solvents, a binary solvent mixture of methanol (B129727) and water (MeOH/H₂O) was identified as optimal for the recrystallization process. nih.gov

The table below details the results of the purification of 7-bromo-4-chloro-1H-indazol-3-amine via crystallization, demonstrating high recovery and purity on a significant scale.

| Batch Scale (g) | Solvent System | Purity after Crystallization (%) | Isolated Yield (%) |

|---|---|---|---|

| 20 | MeOH/H₂O (80/20, v/v) | 97 | 50 |

| 40 | MeOH/H₂O (80/20, v/v) | 98 | 56 |

| 80 | MeOH/H₂O (80/20, v/v) | 96 | 53 |

Data sourced from Molecules (2024). nih.gov

This approach, where a mixture of regioisomers is dissolved in the hot solvent system and the desired isomer selectively crystallizes upon cooling, yielded the product with approximately 97% purity and an 80% recovery yield from the isomeric mixture. nih.gov The ability to obtain highly pure products through simple filtration or crystallization represents a significant advancement in the practical synthesis of these compounds. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies for 1 Amino 1h Indazol 3 2h One

Reactivity of the N1-Amino Functionality

The primary amino group at the N1 position is a key site for derivatization, readily undergoing reactions typical of primary amines.

Amidation and Acylation Reactions at N1

The N1-amino group of 1-amino-1H-indazol-3(2H)-one exhibits nucleophilic character, enabling it to react with a variety of acylating agents to form stable amide derivatives. These reactions are fundamental for introducing a wide array of functional groups, thereby modifying the compound's physicochemical properties.

Acylation can be readily achieved using acid chlorides or acid anhydrides under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. For instance, the reaction with chloroacetic anhydride (B1165640) in the presence of a base such as sodium carbonate would yield the corresponding N1-chloroacetamide derivative. researchgate.net This transformation introduces a reactive handle that can be further functionalized, for example, through nucleophilic substitution of the chloride.

The general scheme for these reactions involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). The resulting amides are typically stable, crystalline solids.

Table 1: Representative Amidation and Acylation Reactions at N1

| Acylating Agent | Reagent/Solvent | Product |

| Acetyl chloride | Pyridine | 1-acetamido-1H-indazol-3(2H)-one |

| Benzoyl chloride | 10% NaOH | 1-benzamido-1H-indazol-3(2H)-one |

| Acetic anhydride | Triethylamine/DCM | 1-acetamido-1H-indazol-3(2H)-one |

| Succinic anhydride | Toluene, reflux | 4-oxo-4-((3-oxo-2,3-dihydro-1H-indazol-1-yl)amino)butanoic acid |

Condensation Reactions and Schiff Base Formation

The primary amino group at the N1 position can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of these azomethine linkages is a versatile method for introducing a wide range of substituents onto the this compound core. The properties of the resulting Schiff base can be tuned by the choice of the carbonyl compound. For example, condensation with an aromatic aldehyde introduces an extended conjugated system, which can have implications for the molecule's photophysical and biological properties. These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. researchgate.net

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde | Acetic acid | 1-(benzylideneamino)-1H-indazol-3(2H)-one |

| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | 1-((4-methoxybenzylidene)amino)-1H-indazol-3(2H)-one |

| Acetone | HCl | 1-(propan-2-ylideneamino)-1H-indazol-3(2H)-one |

| Cyclohexanone | Pyrrolidine | 1-(cyclohexylideneamino)-1H-indazol-3(2H)-one |

Further Functionalization of the Amino Group

Beyond acylation and Schiff base formation, the N1-amino group can be subjected to other transformations. One of the most significant is diazotization, which involves the reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This reaction would convert the primary amino group into a diazonium salt.

Aryl diazonium salts are highly versatile intermediates in organic synthesis. masterorganicchemistry.com However, the diazotization of N-amino heterocycles can be complex. The resulting diazonium salt may be unstable and could undergo a variety of subsequent reactions. nih.gov If a stable diazonium salt is formed, it could potentially be used in Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, onto the N1 position. organic-chemistry.org For instance, treatment of the diazonium salt with copper(I) chloride would be expected to yield 1-chloro-1H-indazol-3(2H)-one. The success of such reactions would be highly dependent on the stability of the diazonium intermediate.

Transformations of the Indazolone Ring System

The indazolone ring itself presents multiple sites for chemical modification, including the C3-position and the benzenoid ring.

Reactions at the C3-Oxo/Hydroxy Position and its Influence on Reactivity

This compound exists in a tautomeric equilibrium with its enol form, 1-amino-1H-indazol-3-ol. thieme-connect.de The position of this equilibrium is influenced by factors such as the solvent and the presence of other functional groups. This tautomerism is crucial as it allows for reactions at either the nitrogen (in the keto form) or the oxygen (in the enol form).

In the presence of a base, the enol form can be deprotonated to form an enolate, which is a potent nucleophile. This enolate can then react with electrophiles, such as alkyl halides or acyl chlorides, at the oxygen atom, leading to O-alkylation or O-acylation products, respectively. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would be expected to yield 1-amino-3-methoxy-1H-indazole. sci-hub.se

The relative reactivity of the N2 and O positions towards electrophiles is a key consideration in the derivatization of the indazolone ring. The reaction conditions can often be tuned to favor one product over the other. The formation of O-alkylated or O-acylated products alters the electronic properties of the indazole ring system, which in turn influences the reactivity of the benzenoid moiety in subsequent reactions.

Electrophilic and Nucleophilic Substitutions on the Benzenoid Moiety

The benzenoid ring of this compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is governed by the directing effects of the substituents on the indazole ring.

For instance, in electrophilic bromination using a reagent like N-bromosuccinimide (NBS), substitution is expected to occur at the positions most activated by the electron-donating groups. chemrxiv.org Given the strong activating nature of the amino group, substitution would be anticipated at the positions ortho and para to the point of fusion of the pyrazole (B372694) ring, namely the C4 and C6 positions. However, steric hindrance might influence the product distribution.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to be directed by the activating N1-amino group. researchgate.net The strong acidic conditions would likely protonate the amino group, reducing its activating effect, which could lead to a more complex mixture of products.

Nucleophilic aromatic substitution on the benzenoid ring is less common unless the ring is activated by strongly electron-withdrawing groups, which is not the case for the parent this compound. However, if the benzenoid ring were to bear a good leaving group, such as a halogen, at a position activated by other substituents, nucleophilic displacement could be possible.

Ring-Opening and Other Degradation Pathways

While specific studies detailing the ring-opening and degradation pathways of this compound are not extensively documented in the reviewed literature, general principles of indazole chemistry suggest potential routes. The stability of the indazole ring is notable; however, under forcing conditions, degradation can occur. For instance, strong oxidizing agents or extreme pH and temperature conditions could lead to the cleavage of the pyrazole ring.

One potential pathway for degradation could involve the initial oxidation of the amino group, followed by rearrangement and subsequent ring-opening. Another possibility is the hydrolytic cleavage of the amide-like bond within the pyrazole ring under harsh acidic or basic conditions, which could lead to the formation of substituted aminobenzoic acid derivatives. It is important to note that these are hypothetical pathways based on the general reactivity of related heterocyclic systems, and specific experimental validation for this compound is required.

A study on the synthesis of isoquinolones involved a silver(I)-catalyzed intramolecular cyclization and an oxazole (B20620) ring-opening reaction, highlighting that ring-opening reactions can be a key step in the synthesis of related heterocyclic structures. acs.org

Stereochemical and Regiochemical Control in Derivatization

The derivatization of this compound presents challenges and opportunities related to stereochemical and regiochemical control. The presence of multiple reactive sites—the exocyclic amino group, the N1 and N2 positions of the indazole ring, and the carbonyl group—necessitates careful selection of reaction conditions to achieve the desired substitution pattern.

Regioselectivity:

The regioselectivity of reactions is highly dependent on the nature of the electrophile and the reaction conditions.

N-Alkylation and N-Arylation: Alkylation and arylation can occur at either the N1 or N2 position of the indazole ring. The outcome is often influenced by the stability of the resulting tautomer, with the 1H-tautomer generally being more stable. researchgate.netnih.gov However, the specific substitution on the indazole ring can alter this preference. nih.gov The choice of base and solvent can also play a crucial role in directing the regioselectivity of these reactions.

Acylation: Acylation reactions primarily occur at the more nucleophilic exocyclic amino group under neutral or slightly basic conditions. However, under different conditions, acylation at the ring nitrogens is also possible.

C-H Functionalization: Direct C-H functionalization of the benzene (B151609) portion of the indazole ring offers another avenue for derivatization. Palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been demonstrated, suggesting that similar strategies could be applied to indazole systems to introduce substituents at specific carbon atoms. acs.org

Stereochemistry:

For derivatives of this compound that contain chiral centers, controlling the stereochemistry is a critical aspect of synthesis. This is particularly relevant when introducing substituents that create new stereocenters or when using chiral reagents or catalysts. While the core structure of this compound is achiral, derivatization can lead to chiral molecules whose biological activity may be stereospecific.

Impact of Tautomerism on Reactive Pathways

Tautomerism is a fundamental aspect of indazole chemistry with a profound impact on the reactivity of this compound. The molecule can exist in several tautomeric forms, primarily the 1H- and 2H-tautomers of the indazole ring, as well as the keto-enol tautomerism involving the carbonyl group, which can exist as a 3-hydroxy-1H-indazole.

The predominant tautomer under a given set of conditions will dictate the molecule's reactivity. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. researchgate.netnih.gov However, the energy difference between the 1H and 2H tautomers can be small, and the equilibrium can be influenced by factors such as substitution patterns and the solvent environment. nih.gov

Influence on Reactivity:

Nucleophilicity: The different tautomers exhibit distinct patterns of nucleophilicity. The exocyclic amino group is a primary site for nucleophilic attack in many reactions. The ring nitrogen atoms also possess nucleophilic character, with the N2 nitrogen in the 2H-tautomer being a stronger base than the ring nitrogens in the 1H-tautomer. chemicalbook.com

Electrophilicity: The carbonyl group in the this compound form is an electrophilic site, susceptible to attack by nucleophiles. In the enol form (1-amino-1H-indazol-3-ol), the hydroxyl group can act as a nucleophile or be a site for electrophilic attack. The tautomeric equilibrium between the keto and enol forms is significantly influenced by the solvent, with the keto form predominating in the solid state and in protic solvents, while the enol form can be more prevalent in solvents like dimethyl sulfoxide (B87167). thieme-connect.de

Reaction Pathways: The tautomeric equilibrium directly affects the course of chemical reactions. For instance, a reaction targeting the N1 position might be favored under conditions that stabilize the 1H-tautomer. Conversely, reactions at the N2 position would be more likely if the 2H-tautomer is the more reactive species under the reaction conditions. Theoretical studies on related indazolone derivatives have shown that the relative stability of tautomers can be predicted using computational methods, which can be a valuable tool in designing synthetic strategies. nih.govnih.gov

The interplay between the different tautomers and their respective reactivities allows for a diverse range of chemical transformations, but also necessitates careful control of reaction conditions to achieve specific outcomes.

Advanced Spectroscopic and Structural Elucidation of 1 Amino 1h Indazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule like 1-amino-1H-indazol-3(2H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and electronic environment. The existence of tautomers, the aromatic 1H-indazol-3-amine form and the keto-imine this compound form, can be investigated through NMR, as the chemical shifts of the nuclei are highly sensitive to their local chemical environment. researchgate.netmdpi.comnih.gov

Proton (1H) NMR Analysis of Unique Environmental Shifts

The 1H NMR spectrum of this compound provides crucial information about the protons in the molecule. In a solvent like DMSO-d6, which is known to stabilize various tautomeric forms, distinct signals for the aromatic protons, as well as for the protons attached to nitrogen atoms, are expected. researchgate.netresearchgate.net

The aromatic region of the spectrum typically displays signals for the four protons on the fused benzene (B151609) ring. These protons exhibit characteristic splitting patterns (doublets, triplets) due to spin-spin coupling with their neighbors. The specific chemical shifts of these protons are influenced by the electron-donating or withdrawing nature of the heterocyclic part of the molecule.

Protons on the nitrogen atoms, such as the N-H of the indazole ring and the -NH2 group, are typically observed as broad signals due to chemical exchange and quadrupole effects from the nitrogen atom. Their chemical shifts can be highly variable and depend on the solvent, concentration, and temperature. In DMSO-d6, these exchangeable protons are often clearly visible. researchgate.net For the parent compound, 1H-indazole, the N-H proton signal appears at a significantly downfield shift of around 13.04 ppm in DMSO-d6. chemicalbook.com

Table 1: Representative 1H NMR Data for the Tautomer 1H-Indazol-3-amine

| Proton | Chemical Shift (ppm) in DMSO-d6 | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7-8.4 | m |

| NH (ring) | ~10-13 | br s |

| NH2 (amino) | ~5-6 | br s |

Note: The exact chemical shifts can vary. The data presented is a general representation based on similar structures.

Carbon (13C) NMR for Backbone and Functional Group Characterization

13C NMR spectroscopy is vital for characterizing the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom in the indazole ring system. The chemical shifts of the aromatic carbons typically appear in the range of 110-140 ppm.

A key indicator for distinguishing between the this compound and 1H-indazol-3-amine tautomers is the chemical shift of the C3 carbon. In the 1H-indazol-3-amine form, the C3 carbon is part of an aromatic system and is bonded to an amino group, which would result in a chemical shift in the range of approximately 140-150 ppm. Conversely, in the this compound tautomer, the C3 carbon is a carbonyl carbon, which would exhibit a significantly downfield chemical shift, typically in the range of 160-180 ppm. wisc.edu The available data for 1H-indazol-3-amine from the literature suggests the predominance of the amine tautomer in the measured conditions. nih.gov

Table 2: Representative 13C NMR Data for the Tautomer 1H-Indazol-3-amine

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic & Heterocyclic C | ~110-140 |

| C3 (C-NH2) | ~145-155 |

| C=O (potential) | Not typically observed |

Note: The observation of a signal in the 160-180 ppm range would provide strong evidence for the presence of the this compound tautomer.

Nitrogen (15N) NMR for Heteroatom Connectivity and Electronic State

15N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the 15N nucleus, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, there are three distinct nitrogen environments: the two nitrogens in the indazole ring (N1 and N2) and the exocyclic amino nitrogen.

The chemical shifts of these nitrogens would be different for the two tautomers. In the 1H-indazol-3-amine form, one would expect to see signals corresponding to a pyrrole-type nitrogen (N1), a pyridine-type nitrogen (N2), and an amino nitrogen. In the this compound form, the nitrogen environments would shift, with N1 being bonded to an amino group and N2 being part of an amide-like system. The ability of 15N NMR to distinguish between these states makes it a powerful, albeit challenging, tool for studying such tautomeric systems.

Correlational and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for the definitive assignment of the structure of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings, typically over two to three bonds. It would be used to trace the connectivity of the protons in the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (one-bond C-H coupling). It allows for the unambiguous assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Signatures

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands that can help in identifying its structural features.

The most telling feature in the IR spectrum to differentiate between the tautomers would be the presence or absence of a strong carbonyl (C=O) stretching band. The this compound tautomer should exhibit a distinct C=O absorption in the region of 1650-1700 cm⁻¹. The 1H-indazol-3-amine tautomer would lack this strong absorption but would instead show characteristic C=N and N-H bending vibrations in the 1600-1660 cm⁻¹ region.

Both tautomers would display N-H stretching vibrations in the region of 3100-3500 cm⁻¹ corresponding to the N-H of the indazole ring and the amino group. The aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹, and the aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (ring and amino) | 3100-3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (keto form) | 1650-1700 | Strong |

| C=N Stretch / N-H Bend (amine form) | 1600-1660 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, the molecular formula is C7H7N3, which corresponds to a monoisotopic mass of approximately 133.0640 Da. nih.gov HRMS can confirm this with high accuracy, typically to within a few parts per million, which helps to rule out other potential molecular formulas.

While HRMS provides the molecular formula, the fragmentation pattern observed in the mass spectrum can offer additional structural clues. Both tautomers are expected to produce the same molecular ion peak. The fragmentation pathways would likely involve the characteristic loss of small, stable molecules. Common fragmentation patterns for indazole derivatives include the loss of a nitrogen molecule (N2) from the pyrazole (B372694) ring or the loss of hydrogen cyanide (HCN). The analysis of these fragmentation patterns can provide corroborating evidence for the indazole core structure.

X-ray Crystallography of this compound: A Search for Definitive Structural Elucidation

A comprehensive search for the single-crystal X-ray diffraction data of this compound has revealed a notable absence of publicly available crystallographic information for this specific compound. While the broader indazole and indazolinone families of compounds have been the subject of numerous crystallographic studies, data for the 1-amino substituted derivative at the 3-oxo position remains elusive in prominent crystallographic databases and the scientific literature.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal insights into molecular conformation, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's steric and electronic properties. Furthermore, crystallographic studies illuminate the intricate network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the packing of molecules in the crystal lattice. Such interactions are crucial in dictating the material's physical properties, including melting point, solubility, and stability.

Investigations into related structures, such as indazolin-3-one, have highlighted the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms. These polymorphs can exhibit distinct physical and spectroscopic characteristics. However, without experimental crystallographic data for this compound, any discussion of its potential polymorphic behavior remains purely speculative.

The absence of a crystal structure for this compound precludes a detailed, evidence-based analysis of its solid-state conformation and the specific intermolecular forces at play. The generation of crystallographic data would require the successful growth of single crystals of sufficient quality, followed by diffraction analysis. Such a study would be invaluable to the scientific community, providing a foundational piece of structural information for this heterocyclic compound.

Theoretical and Computational Investigations of 1 Amino 1h Indazol 3 2h One

Computational Analysis of Tautomeric Equilibria and Energy Landscapes

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including indazoles. Computational chemistry provides powerful tools to explore the energy landscapes of these tautomeric forms and predict their relative stabilities.

The relative stability of tautomers can be significantly influenced by their environment. In the gas phase, calculations reveal the intrinsic stability of the tautomers, while solution-phase calculations, often employing continuum solvation models like the Polarizable Continuum Model (PCM), can account for the effects of the solvent. nih.gov

For indazole systems, it has been shown that the relative stability of the 1H and 2H tautomers can be sensitive to the computational method and the inclusion of solvent effects. nih.govnih.gov For 1-amino-1H-indazol-3(2H)-one, computational studies would aim to determine the relative energies of the possible tautomers in both the gas phase and in various solvents. The dipole moment of each tautomer, which can be calculated computationally, is a key factor in how it will be stabilized by a polar solvent. nih.gov

Table 2: Illustrative Calculated Relative Energies of this compound Tautomers Note: These values are hypothetical and based on typical results for similar molecules from computational studies.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |

|---|---|---|

| This compound | 0.0 | 0.0 |

| 3-amino-1H-indazol-1-ol | +5.2 | +3.8 |

| 1,2-dihydro-3H-indazol-3-one, 1-amino | +2.1 | +1.5 |

The position and electronic nature of substituents can have a profound impact on the tautomeric equilibrium of indazole derivatives. scispace.com Electron-donating and electron-withdrawing groups can differentially stabilize or destabilize the various tautomeric forms. nih.gov

In the case of this compound, the amino group at the 1-position is an electron-donating group. Computational studies on related systems have shown that such substituents can influence the relative stabilities of the tautomers. nih.gov Further computational work could involve systematically replacing other hydrogen atoms on the indazole ring with various substituents to understand how this modifies the tautomeric preferences. The results of such studies are valuable for designing derivatives with specific desired tautomeric forms. scispace.com

Reaction Mechanism Elucidation through Computational Modeling

For this compound, computational modeling could be used to explore various potential reactions. For example, the mechanism of its synthesis or its participation in further chemical transformations could be investigated. nih.gov This could involve modeling reactions such as N-alkylation, acylation, or participation in cycloaddition reactions. acs.org

Computational studies on the reaction mechanisms of related indazole compounds have successfully explained experimental observations, such as product ratios and the role of catalysts. acs.org By applying similar methodologies to this compound, it would be possible to predict its reactivity and guide the design of new synthetic routes.

Transition State Identification and Energy Barrier Calculation

Understanding the chemical reactivity of a compound involves identifying the transition states (TS) and calculating the energy barriers associated with its potential reactions. The transition state is the highest energy point on the minimum energy path between reactants and products. libretexts.org The energy required to reach this point is the activation energy or energy barrier (ΔG‡), which is a critical factor in determining the reaction rate. libretexts.orgutexas.edu

Computational methods, particularly DFT, are employed to locate these transient structures. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) or Nudged Elastic Band (NEB) are used to find a first-order saddle point on the potential energy surface, which corresponds to the transition state. researchgate.netscm.com A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

For a molecule like this compound, potential reactions for investigation could include tautomerization, electrophilic substitution, or participation in cycloaddition reactions. For instance, a theoretical study on the reaction of indazole derivatives with carbon dioxide involved calculating the transition states for a hydrogen atom transfer (HAT) step, revealing that an assisting molecule could significantly lower the activation energy by forming a less strained six-membered ring in the TS. researchgate.net Similarly, investigations into the addition of indazole to palladium-bound isocyanides used DFT to map out the reaction mechanism, finding that the reaction is thermodynamically controlled, with the most stable product being formed regardless of the initial reaction pathway. nih.gov

The energy difference between the reactants and the transition state dictates the kinetic feasibility of a reaction. A higher energy barrier implies a slower reaction. libretexts.org For competing reaction pathways, the one with the lowest energy barrier will be kinetically favored. utexas.edu

Table 1: Illustrative Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Calculated Energy Barrier (kcal/mol) |

| Pathway A | Indazole + Reagent X | TS-A | Product A | 25.4 |

| Pathway B | Indazole + Reagent X | TS-B | Product B | 18.8 |

| Pathway C | Indazole Isomerization | TS-C | Isomer C | 32.1 |

Note: This table is illustrative. The values are hypothetical and represent the type of data generated from computational studies to compare the feasibility of different reactions.

Reaction Coordinate Analysis

Once a transition state has been successfully identified, a Reaction Coordinate Analysis is performed to confirm that the located TS correctly connects the desired reactants and products. This is typically achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. acs.org

The IRC method maps the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net The forward path leads to the reaction products, while the reverse path leads back to the reactants. By visualizing the atomic motions along this coordinate, researchers can gain a detailed understanding of the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. researchgate.net

Analysis of the energy and force profiles along the IRC can also reveal the balance between structural reorganization and electronic rearrangement during the reaction. researchgate.net This detailed view of the reaction pathway is invaluable for rationalizing why a particular reaction occurs and for designing molecules with modified reactivity.

Spectroscopic Parameter Prediction (e.g., GIAO NMR Chemical Shifts) for Experimental Validation

Computational methods are highly effective at predicting spectroscopic parameters, which can then be used to validate experimental findings or to distinguish between possible structures, such as regioisomers or tautomers. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the prediction of ¹H and ¹³C chemical shifts is a common computational task.

The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR chemical shifts. imist.manih.gov It is typically used in conjunction with a DFT functional (like B3LYP) and an appropriate basis set. acs.orgresearchgate.net The GIAO method calculates the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma

For indazole derivatives, GIAO calculations have proven essential for:

Confirming Regioisomers: In reactions that can produce multiple isomers (e.g., substitution at N1 vs. N2), comparing the calculated NMR spectra for all possible products with the experimental spectrum can provide a definitive structural assignment. acs.org

Identifying Tautomers: Indazoles and indazolones can exist in different tautomeric forms. nih.govnih.govresearchgate.net Since these tautomers have distinct electronic structures, their predicted NMR shifts will differ. Computational studies on tetrahydro-4H-indazol-4-ones, for example, used B3LYP calculations to establish the most stable tautomer, which was consistent with experimental data. nih.govnih.gov

Assigning Complex Spectra: For molecules with complex or overlapping NMR signals, calculated shifts can help assign specific resonances to the correct atoms. researchgate.net

The accuracy of the prediction depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model. nih.gov

Table 2: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for an Indazole Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Δδ (Exp - Calc) |

| C3 | 145.2 | 144.8 | 0.4 |

| C3a | 121.5 | 122.1 | -0.6 |

| C4 | 120.8 | 120.5 | 0.3 |

| C5 | 128.9 | 128.7 | 0.2 |

| C6 | 122.3 | 122.9 | -0.6 |

| C7 | 110.1 | 110.5 | -0.4 |

| C7a | 140.4 | 140.0 | 0.4 |

Note: This table is illustrative, demonstrating the typical format and accuracy of GIAO NMR predictions found in the literature. researchgate.net

Molecular Modeling for Structure-Property Relationship Studies in Chemical Research

Molecular modeling is a cornerstone of modern chemical research, enabling the study of relationships between a molecule's three-dimensional structure and its physical, chemical, or biological properties. nih.gov This is particularly relevant in drug discovery, where indazole derivatives are recognized as important scaffolds for developing therapeutic agents. nih.gov

By calculating various molecular descriptors using methods like DFT, researchers can build quantitative structure-activity relationship (QSAR) models. nih.gov These models correlate calculated properties with experimentally observed activities, such as enzyme inhibition or receptor binding affinity. nih.govacs.org

Key computational descriptors for indazole derivatives include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions like hydrogen bonding and receptor binding.

Topological and Steric Descriptors: These parameters describe the size, shape, and branching of the molecule, which are critical for how well it fits into a binding site.

These computational studies guide the rational design of new derivatives. For example, by understanding the structure-activity relationships of a series of indazole-based enzyme inhibitors, chemists can strategically modify the scaffold to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.govnih.govacs.org

Emerging Research Perspectives and Future Directions in 1 Amino 1h Indazol 3 2h One Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis of Indazolones

The synthesis of indazolones is increasingly benefiting from green chemistry principles, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.

One notable advancement is the development of photocatalyst-free synthesis methods. For instance, a convenient, metal-free, and photocatalyst-free method for synthesizing 1,2-dihydro-3H-indazol-3-one derivatives has been developed. nih.gov This process utilizes UV light irradiation in a carbon dioxide atmosphere at room temperature, offering a mild and operationally simple route with broad functional group tolerance. nih.gov The key to this reaction is the in-situ formation of a carbamate (B1207046) from carbon dioxide and an amine. nih.gov

Another green approach involves the use of natural and efficient catalysts. For example, lemon peel powder has been successfully employed as a catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. researchgate.net This method provides good yields and represents a more environmentally friendly alternative to conventional synthetic protocols. researchgate.net

Furthermore, researchers are exploring one-pot synthesis protocols to improve efficiency and reduce waste. A mild and efficient one-pot method for synthesizing indazol-3(2H)-ones involves the cyclization of nitro-aryl substrates using a low-valent titanium reagent. acs.org This method's mechanistic course suggests the involvement of an anion that leads to intramolecular cyclization through the formation of an N-N bond. acs.org

Development of Advanced Catalytic Systems for Selective Functionalization of Indazolone Rings

The selective functionalization of the indazolone ring is critical for creating a diverse range of analogs with tailored properties. Advanced catalytic systems, particularly those based on transition metals, have been instrumental in achieving high regioselectivity and efficiency.

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and atom-economical synthesis of substituted indazoles. nih.gov Earth-abundant first-row metals like cobalt are being investigated as cost-effective alternatives to precious metals such as rhodium and palladium. nih.gov For example, a cationic Cp*Co(III) system has been designed for additions to aldehydes with subsequent cyclative capture to produce N-aryl-2H-indazoles. nih.gov

Indazolone-directed C-H activation has also been a focus of recent research. A cascade CpIr(III)- and CpRh(III)-catalyzed C-H activation/cyclization of 1-arylindazolones with sulfoxonium ylides has been developed to synthesize 8H-indazolo[1,2-a]cinnolines. rsc.org This strategy demonstrates broad substrate scope and high functional group compatibility under mild, and in some cases, solvent-free conditions. rsc.org

The functionalization of the C3-position of the indazole ring is of particular interest. Various methods have been developed for halogenation, alkylation, and arylation at this position. chim.it For instance, direct palladium-catalyzed arylation of 2H-indazoles has been achieved under aqueous conditions. chim.it

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. These computational tools are being applied to design efficient synthetic routes and predict the properties of novel compounds, including analogs of 1-amino-1H-indazol-3(2H)-one.

The application of AI in medicinal chemistry is still a rapidly developing field, but it holds immense promise for accelerating the discovery and optimization of new therapeutic agents based on the indazolone scaffold. nih.gov

Exploration of Novel Chemical Transformations for Diverse Analogs of this compound

The exploration of novel chemical transformations is essential for expanding the chemical space around the this compound core and generating diverse analogs with potentially improved biological activities.

Recent research has focused on developing new methods for constructing the indazole ring and for its subsequent functionalization. For example, a two-step synthesis of 1-arylindazole-3-carboxamides has been reported, which involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by an intramolecular cyclization. unina.it This strategy provides access to a different substitution pattern than previously reported methods. unina.it

The synthesis of specific, functionally substituted 1H-indazol-3-amines is also an area of active investigation. A practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV agent Lenacapavir, has been developed. chemrxiv.orgnih.gov This route utilizes a regioselective bromination and a selective cyclization with hydrazine. chemrxiv.orgnih.gov

Furthermore, novel multicomponent reactions are being explored to create complex indazole derivatives in a single step. nih.gov The development of new catalytic systems also enables previously inaccessible transformations. For instance, a visible-light-driven manganese-catalyzed C(sp3)-H amidation has been described, proceeding via a Mn-acyl nitrene intermediate. researchgate.net

The discovery of novel ring transformation reactions is another avenue for generating structural diversity. Researchers have described the first examples of transannular ring transformations in azirino-fused eight-membered heterocycles, leading to functionalized 1,4-benzox(thi)azines or 1,3-benzox(thi)azoles. rsc.org Such innovative synthetic methodologies will undoubtedly lead to the discovery of new analogs of this compound with unique properties.

Compound Information

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic yields and characterization data?

- Methodology :

- Detailed protocols : Specify exact reagent grades, equipment models (e.g., Bruker AVANCE III HD NMR), and ambient conditions .

- Open data : Deposit raw spectra in repositories like Zenodo or ChemRxiv for peer validation .

- Collaborative trials : Conduct round-robin tests across labs to harmonize analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.